molecular formula C14H20O8 B1582024 Tetraethyl ethylenetetracarboxylate CAS No. 6174-95-4

Tetraethyl ethylenetetracarboxylate

Cat. No. B1582024
Key on ui cas rn: 6174-95-4
M. Wt: 316.3 g/mol
InChI Key: IYHFWCBVJOQIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072583

Procedure details

Employing the apparatus and procedure described in EXAMPLE 3 above, the cathode compartment was charged with 100 milliliters of 0.3 molar sodium iodide in dry acetonitrile (dried as described in Procedure A, EXAMPLE 1 above), 2.6 grams (0.02 mole) of N-methyldiglycolimide, and 3.2 grams (0.01 mole of tetraethyl ethenetetracarboxylate and the anode compartment was charged with 30 milliliters of the 0.3 molar sodium iodide in dry acetonitrile solution. Electrolysis was conducted as described in Procedure A, EXAMPLE 1 above for 4.2 hours. Upon completion of the electrolysis, the cell was transferred to the dry box and the catholyte, containing precipitated material, was separated from the mercury pool. The solvent was evaporated in vacuo to leave a residue which was mixed with water. Evolution of gas immediately ensued and a portion of the solid material dissolved. The undissolved solid was collected by suction filtration to give a quantitative yield of tetraethyl ethane-1,1,-2,2,-tetracarboxylate. Evaporation of the filtrate in vacuo yielded 2.03 grams (52 percent) of sodium N-methyldiglycolimide-3-carboxylate.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[Na+].CN1C(=O)COCC1=O.[CH3:12][CH2:13][O:14][C:15]([C:17]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[C:18]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:16].O>C(#N)C>[CH:17]([C:29]([O:31][CH2:32][CH3:33])=[O:30])([C:15]([O:14][CH2:13][CH3:12])=[O:16])[CH:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.6 g
Type
reactant
Smiles
CN1C(COCC1=O)=O
Name
Quantity
0.01 mol
Type
reactant
Smiles
CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Procedure A, EXAMPLE 1 above for 4.2 hours
Duration
4.2 h
ADDITION
Type
ADDITION
Details
the catholyte, containing
CUSTOM
Type
CUSTOM
Details
precipitated material
CUSTOM
Type
CUSTOM
Details
was separated from the mercury pool
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a residue which
DISSOLUTION
Type
DISSOLUTION
Details
a portion of the solid material dissolved
FILTRATION
Type
FILTRATION
Details
The undissolved solid was collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
C(C(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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